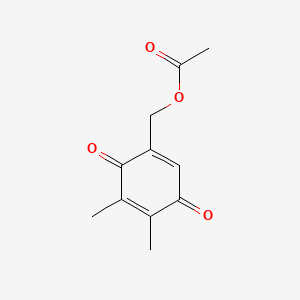
2,5-Cyclohexadiene-1,4-dione, 5-((acetyloxy)methyl)-2,3-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-5-acetoxymethyl-p-benzoquinone is an organic compound with the molecular formula C11H12O4 It is a derivative of p-benzoquinone, characterized by the presence of two methyl groups and an acetoxymethyl group attached to the quinone ring
準備方法
Synthetic Routes and Reaction Conditions
2,3-Dimethyl-5-acetoxymethyl-p-benzoquinone can be synthesized through several methods. One common approach involves the acetylation of 2,3-dimethyl-5-hydroxymethyl-p-benzoquinone using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 2,3-Dimethyl-5-acetoxymethyl-p-benzoquinone may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the compound. The use of automated systems and precise control of reaction parameters are crucial for large-scale production.
化学反応の分析
Types of Reactions
2,3-Dimethyl-5-acetoxymethyl-p-benzoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to hydroquinone derivatives.
Substitution: The acetoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetoxymethyl group.
Major Products Formed
Oxidation: Formation of higher oxidation state quinones.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted quinone derivatives with various functional groups.
科学的研究の応用
2,3-Dimethyl-5-acetoxymethyl-p-benzoquinone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other quinone derivatives.
Biology: Studied for its potential role in biological redox processes and as a model compound for understanding quinone reactivity.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,3-Dimethyl-5-acetoxymethyl-p-benzoquinone involves its ability to undergo redox reactions. It can accept and donate electrons, making it a versatile compound in redox chemistry. The molecular targets and pathways involved include interactions with cellular redox systems, enzymes, and other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,3-Dimethyl-5-hydroxymethyl-p-benzoquinone: Similar structure but with a hydroxymethyl group instead of an acetoxymethyl group.
2,3-Dimethyl-p-benzoquinone: Lacks the acetoxymethyl group, making it less reactive in certain substitution reactions.
5-Acetoxymethyl-p-benzoquinone: Lacks the methyl groups, affecting its redox properties.
Uniqueness
2,3-Dimethyl-5-acetoxymethyl-p-benzoquinone is unique due to the presence of both methyl and acetoxymethyl groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in various redox and substitution reactions makes it a valuable compound in research and industrial applications.
特性
CAS番号 |
40870-69-7 |
|---|---|
分子式 |
C11H12O4 |
分子量 |
208.21 g/mol |
IUPAC名 |
(4,5-dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl acetate |
InChI |
InChI=1S/C11H12O4/c1-6-7(2)11(14)9(4-10(6)13)5-15-8(3)12/h4H,5H2,1-3H3 |
InChIキー |
ZIJFBURUJALJSL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C(=CC1=O)COC(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



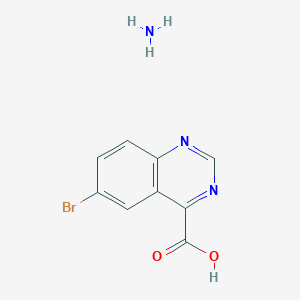
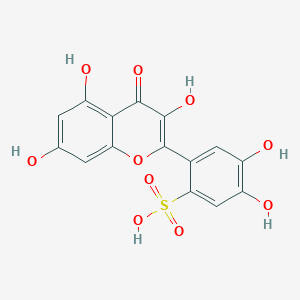
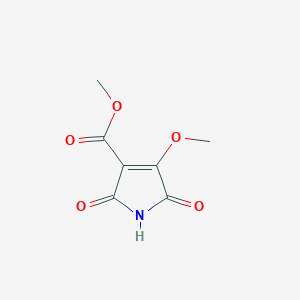
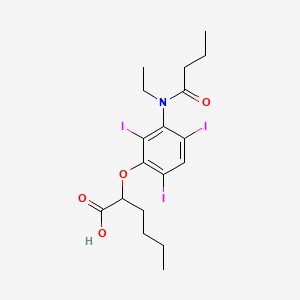
![N'-{(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-phenylacetohydrazide](/img/structure/B13820349.png)
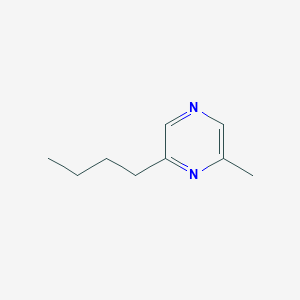
![4-tert-butyl-N-{[2-(4-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methyl}benzamide](/img/structure/B13820366.png)
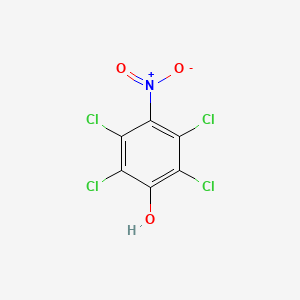

![9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B13820395.png)
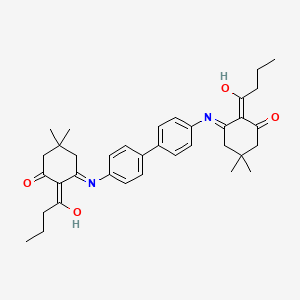

![Acetaldehyde,[[2-(dimethylamino)ethyl]methylamino]-](/img/structure/B13820404.png)
